![molecular formula C19H16N2O3 B2361556 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione CAS No. 216854-26-1](/img/structure/B2361556.png)
2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione
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Overview
Description
“2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione” is a compound with the molecular formula C19H16N2O3. It is a derivative of isoindoline-1,3-dione, which is commonly known as phthalimide . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione” is characterized by the presence of a isoindoline-1,3-dione core, which is a widespread structural motif in a plethora of different natural products .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Scientific Research Applications
Antimicrobial Activity
A related compound, 2-(dimethylaminomethyl)isoindoline-1,3-dione, and its metal complexes with cobalt(II) and nickel(II) have been synthesized and evaluated for their antimicrobial activity. These studies found significant antimicrobial properties comparable to standard drugs, indicating potential for development in antimicrobial applications (Sabastiyan & Suvaikin, 2012).
Corrosion Inhibition
Research into aza-pseudopeptides incorporating the isoindoline-1,3-dione structure has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These findings are crucial for developing new materials and coatings to protect against corrosion in industrial applications (Chadli et al., 2017).
Photophysical Properties and pH-Sensing Application
Isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical properties and pH-sensing applications. Their structure allows for solid-state fluorescence emission and potential use in colorimetric pH sensors and logic gates, opening new avenues in sensor technology and materials science (Yan et al., 2017).
Green Catalytic Synthesis
The Water Extract of Onion Peel Ash (WEOPA) method has been explored for the synthesis of isoindoline-1,3-dione derivatives. This represents a greener alternative to traditional synthesis methods, avoiding harmful reagents and contributing to bio-waste management. Such research emphasizes the importance of sustainable chemistry (Journal et al., 2019).
Anticancer Activity
3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate has been synthesized and shown to exhibit anticancer activity against the human hepatomas cell line (Hep G2). This study highlights the potential therapeutic applications of isoindoline-1,3-dione derivatives in oncology (Reja et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione, are the human dopamine receptors, specifically the D2 receptor . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine D2 receptor, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The affected pathways primarily involve dopamine signaling. By interacting with the D2 receptor, the compound can influence the transmission of dopamine signals in the nervous system. The downstream effects of this interaction can vary, potentially impacting mood, reward mechanisms, and motor control .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the D2 receptor. In one study, a compound synthesized from similar biogenic amines was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model
properties
IUPAC Name |
2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZXGKOLIOHEW-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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